Indolidan was first synthesized in the late 1980s and has since been the subject of various studies focusing on its biochemical properties and therapeutic applications. It falls under the category of indole-based compounds and is specifically categorized as a phosphodiesterase inhibitor. The compound's structure is derived from indole, a common scaffold in many biologically active molecules, which contributes to its pharmacological profile.
The synthesis of Indolidan involves several key steps that utilize various chemical reactions. A general approach to synthesizing indole derivatives includes:
Indolidan's molecular structure features an indole core, which is linked to a carbonyl group. The compound's molecular formula is CHNO, indicating the presence of two nitrogen atoms within the structure. Key aspects of its molecular structure include:
Indolidan participates in various chemical reactions pertinent to its function as a phosphodiesterase inhibitor:
Indolidan exerts its effects primarily through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting these enzymes:
Indolidan possesses several notable physical and chemical properties:
Indolidan has several scientific applications primarily within pharmacology:
The development of phosphodiesterase 3 (PDE3) inhibitors emerged from efforts to overcome limitations of early inotropic agents like digitalis glycosides. PDE3 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger regulating cardiac contractility, vascular tone, and platelet aggregation. Early non-selective PDE inhibitors included xanthines (e.g., theophylline), identified in botanical sources like coffee and tea, which showed diuretic, bronchodilatory, and inotropic effects but lacked specificity [1]. By the 1980s, researchers focused on isoform-specific inhibitors to enhance therapeutic precision.
Milrinone and amrinone represented first-generation selective PDE3 inhibitors, demonstrating potent inotropic and vasodilatory effects in heart failure. However, long-term oral administration paradoxically increased mortality in chronic heart failure due to arrhythmogenic effects, restricting their use to acute settings [3] [6]. This mortality risk underscored the need for agents with improved safety profiles. PDE3’s role in cardiovascular physiology was further elucidated through studies showing:
Table 1: Evolution of Key PDE3 Inhibitors in Cardiovascular Medicine
Compound | Development Era | Primary Indication | Clinical Limitations |
---|---|---|---|
Theophylline | Pre-1980s | Asthma/COPD | Non-selective, narrow therapeutic index |
Amrinone | 1980s | Acute heart failure | Thrombocytopenia, arrhythmias |
Milrinone | 1980s–1990s | Acute decompensated HF | Increased mortality in chronic use |
Indolidan (LY-195115) | 1980s | Investigational for HF | Development halted (safety concerns) |
Cilostazol | 2000s | Peripheral artery disease | Headache, palpitations |
Indolidan (LY-195115) was developed by Eli Lilly in the early 1980s as part of a structured drug discovery program targeting PDE3 selectivity. The design strategy leveraged:
The synthesis of Indolidan proceeded via a multi-step sequence:
Biochemical characterization revealed:
Indolidan exemplified strategic innovations in indole-based medicinal chemistry that influenced subsequent PDE3 therapeutics:
1.3.1. Indole as a Privileged Scaffold
The indole nucleus enabled versatile interactions with PDE3’s catalytic domain:
1.3.2. Critical Substituents Enhancing Target Engagement
Table 2: Impact of Indole Modifications in PDE3 Inhibitors
Structural Element | Role in Target Binding | Effect on Pharmacokinetics | Example Derivatives |
---|---|---|---|
N1-Benzyl | Hydrophobic pocket occupancy | ↑ Metabolic stability | Indolidan, Adibendan |
C3 Methoxy | H-bond with PDE3 Thr-234 | ↑ Solubility | LY-195115 (Indolidan) |
Pyridazinone at C3 | Mimics cAMP phosphate | ↓ Off-target effects | Pimobendan, Imazodan |
Indole N-H | H-bond with PDE3 Gln-237 | ↑ Binding affinity | Base scaffold |
1.3.3. Influence on Later Indole-Based Therapeutics
Indolidan’s design informed subsequent PDE3 inhibitors and broader indole applications:
Figure 1: Structural Evolution from Early Indole PDE3 Inhibitors
Early Scaffold: Simple Indole (e.g., Indole-3-carbinol) ↓ Innovation: ↑ Addition of pyridazinone → Imazodan ↓ Optimization: ↑ N1-Benzyl + C3-linker → **Indolidan (LY-195115)** ↓ Refinement: ↑ Tetrazole ring → Cilostazol
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7